2-Chloropyrido[3,4-b]pyrazine
Description
2-Chloropyrido[3,4-b]pyrazine is a nitrogen-rich heterocyclic compound characterized by a fused pyridine-pyrazine core with a chlorine substituent at the 2-position. Its electron-deficient nature arises from the electron-withdrawing pyrazine moiety and the inductive effect of the chlorine atom, making it a strong acceptor unit in conjugated polymers and pharmaceutical scaffolds . This compound is pivotal in materials science for designing low-bandgap polymers and in medicinal chemistry as a building block for antitumor agents .
Properties
IUPAC Name |
2-chloropyrido[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-4-10-6-3-9-2-1-5(6)11-7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRNAFIPXPBEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=C(N=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Cyclization Parameters
The molar ratio of pyrazine-2,3-dicarboxylic anhydride to 2-amino-5-chloropyridine (1:1–1:1.5) and reaction temperature (60–100°C) critically influence yield. Propionic anhydride serves as both solvent and catalyst, enhancing reaction efficiency.
Key Data:
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods for preparing 2-chloropyrido[3,4-b]pyrazine and related intermediates:
| Method | Reagent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| POCl₃ chlorination | POCl₃ | 90°C | 2 h | 92% | >99% |
| SOCl₂ cyclization | SOCl₂ | Reflux | 3 h | 84% | 99.58% |
The POCl₃ route outperforms SOCl₂-based methods in yield and simplicity but requires careful handling of hazardous reagents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 is highly susceptible to nucleophilic displacement due to electron withdrawal by the adjacent pyrazine ring. Key examples include:
Hydroxylation
Reaction with aqueous hydroxide under basic conditions yields the corresponding hydroxy derivative.
Conditions :
Amination
Primary and secondary amines replace the chlorine via SNAr (nucleophilic aromatic substitution):
Example :
-
Reaction with methylamine (1.5 equiv) in DMF at 80°C for 6 h produces 2-(methylamino)pyrido[3,4-b]pyrazine
Yield : 68%
Alkoxy/Aryloxy Substitution
Phenoxide or alkoxide ions displace chlorine under mild conditions:
Example :
-
Sodium phenoxide (1.2 equiv), DMF, 60°C, 4 h → 2-phenoxypyrido[3,4-b]pyrazine
Yield : 78%
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki–Miyaura Coupling
Reaction with aryl/heteroaryl boronic acids produces biaryl derivatives:
General Conditions :
-
Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2.0 equiv), 1,4-dioxane/H₂O (4:1), 90°C, 12 h
Example : -
Coupling with phenylboronic acid → 2-phenylpyrido[3,4-b]pyrazine
Yield : 82%
Buchwald–Hartwig Amination
Palladium-catalyzed coupling with amines forms C–N bonds:
Conditions :
Nitration
Nitration occurs at position 7 or 8 (para to nitrogen atoms) using mixed acids:
Conditions :
Bromination
Electrophilic bromination targets position 7:
Conditions :
-
Br₂ (1.1 equiv), FeBr₃ (10 mol%), CH₂Cl₂, 25°C, 6 h
Product : 2-chloro-7-bromopyrido[3,4-b]pyrazine
Yield : 60%
Reductive Dehalogenation
The chlorine atom is removable via catalytic hydrogenation:
Conditions :
-
H₂ (1 atm), 10% Pd/C (5 wt%), EtOH, 25°C, 4 h
Product : Pyrido[3,4-b]pyrazine
Yield : 92%
Cyclization and Annulation
The compound serves as a precursor in fused-ring syntheses:
Pyrazole Annulation
Reaction with hydrazines forms pyrazolo[3,4-b]pyridines:
Conditions :
-
Hydrazine hydrate (3.0 equiv), EtOH, reflux, 12 h
Product : Pyrazolo[3,4-b]pyrido[3,4-e]pyrazine
Yield : 70%
Mechanistic Insights
-
Nucleophilic Substitution : The chlorine’s reactivity is enhanced by resonance stabilization of the negative charge via the pyrazine nitrogen (Fig. 1a).
-
Electrophilic Substitution : CNDO electron density calculations show higher electron density at positions 7 and 8, favoring nitration/bromination at these sites (Fig. 1b) .
Scientific Research Applications
Anticancer Activity
2-Chloropyrido[3,4-b]pyrazine derivatives have been synthesized and evaluated for their anticancer properties. Research indicates that compounds derived from this scaffold exhibit inhibitory activities against various cancer cell lines. For instance, certain derivatives have shown nanomolar inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation and differentiation .
Key Findings:
- Inhibition of TRKA : Some compounds demonstrated potent anticancer effects both in vitro and in vivo, making them promising candidates for further development as TRK inhibitors .
- Selectivity : The structural modifications of this compound enhance selectivity towards specific kinases, potentially reducing off-target effects common in traditional therapies .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Studies have indicated that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent for infectious diseases .
Case Study:
- A derivative was tested against various strains of Mycobacterium tuberculosis, showing significant inhibition at low concentrations, suggesting its utility in developing new anti-tuberculosis drugs.
Nonlinear Optical (NLO) Properties
Recent studies have highlighted the nonlinear optical properties of pyrido[3,4-b]pyrazine derivatives, making them suitable for applications in photonics and optoelectronics. Compounds derived from this scaffold exhibit remarkable NLO responses, which are crucial for developing advanced materials for light manipulation technologies .
Data Table: NLO Properties of Selected Compounds
| Compound | First Hyperpolarizability (β) | Second Hyperpolarizability (γ) | Band Gap (eV) |
|---|---|---|---|
| Compound 1 | esu | esu | 3.444 |
| Compound 2 | esu | esu | 3.500 |
DNA Sensing
This compound derivatives have been utilized for electrochemical sensing of DNA, demonstrating their potential in biosensing technologies. The compounds exhibit high sensitivity and specificity in detecting DNA sequences, which is vital for diagnostics and genetic research .
Case Study:
- A specific derivative was tested for its ability to bind to DNA, showing a significant change in electrochemical signal upon binding, indicating its applicability in the development of biosensors.
Mechanism of Action
The mechanism of action of 2-Chloropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Thieno[3,4-b]pyrazine (TP)
Structural Differences: TP replaces the pyridine ring in 2-chloropyrido[3,4-b]pyrazine with a thiophene ring, enhancing planarity and conjugation. Electronic Properties: TP is more electron-deficient than benzo[3,4-b]pyrazine (BP), with a lower LUMO energy (-2.8 eV vs. -2.5 eV for BP), facilitating charge transfer in donor-acceptor polymers . Applications: TP-based polymers exhibit bandgaps as low as 0.9–1.2 eV, enabling near-infrared (NIR) absorption, whereas this compound derivatives achieve bandgaps of ~1.3–1.5 eV . Synthesis: TP derivatives are synthesized via cyclocondensation reactions, while this compound often requires halogenation or nucleophilic substitution .
Furazano[3,4-b]pyrazine Derivatives
Energetic Properties: Furazano derivatives like 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine exhibit superior detonation performance (velocity $D = 8,512 \, \text{m/s}$, pressure $P = 32.4 \, \text{GPa}$) compared to TNT ($D = 6,900 \, \text{m/s}$, $P = 21 \, \text{GPa}$) . Thermal Stability: These compounds decompose above 200°C, making them suitable for melt-cast explosives, whereas this compound is primarily used in non-energetic applications .
Pyridine and Quinoxaline
Electron-Withdrawing Capacity: Pyrido[3,4-b]pyrazine (without Cl) has stronger electron-withdrawing ability than pyridine or quinoxaline due to additional nitrogen atoms, reducing polymer bandgaps by 0.3–0.5 eV . The chlorine substituent further enhances this effect, lowering LUMO levels by ~0.2 eV .
Pyrazolo[3,4-b]pyrazine
Pharmaceutical Applications : Pyrazolo[3,4-b]pyrazine derivatives show potent SGK1 inhibition (IC$_{50}$ < 10 nM) and favorable pharmacokinetics (LogD = 2.0–2.7), whereas this compound derivatives are explored for tubulin inhibition in antitumor agents .
Pyrido[2,3-d]pyrimidine
Structural Isomerism : Pyrido[2,3-d]pyrimidine, a positional isomer of pyrido[3,4-b]pyrazine, exhibits distinct electronic properties due to altered nitrogen positioning. This results in higher bandgaps (~1.8 eV) in polymers compared to this compound-based systems .
Data Tables
Table 1: Electronic and Structural Comparison
Table 2: Energetic Materials Comparison
| Compound | Detonation Velocity (m/s) | Pressure (GPa) | Sensitivity (IS, J) |
|---|---|---|---|
| 5,6-Di(2-fluoro-dinitroethoxy)-furazano[3,4-b]pyrazine | 8,512 | 32.4 | 17 |
| TNT | 6,900 | 21.0 | 15 |
| RDX | 8,750 | 34.0 | 7.4 |
Key Findings
- The chlorine substituent in this compound enhances electron-withdrawing capacity and reactivity, enabling applications in low-bandgap polymers and targeted therapeutics.
- Thieno[3,4-b]pyrazine outperforms in NIR materials, while furazano derivatives dominate in energetic applications.
- Structural isomerism (e.g., pyrido[2,3-d]pyrimidine) significantly impacts electronic properties, guiding material design.
Biological Activity
2-Chloropyrido[3,4-b]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a chlorinated pyridine fused with a pyrazine ring. Its chemical structure allows for various interactions with biological targets, making it a suitable candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In one study, it was shown to inhibit the growth of several bacterial strains, demonstrating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, revealing effective concentrations against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been reported to exhibit cytotoxic effects against multiple cancer cell lines. A notable study evaluated its activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
Case Study: Cytotoxicity Assays
In vitro assays demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) values were calculated as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 7.8 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, it may act as an inhibitor of protein kinases or other enzymes critical for tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyridine and pyrazine rings have been studied to enhance potency and selectivity.
| Substituent | Activity Change |
|---|---|
| -Cl at position 2 | Increased potency |
| -Me at position 6 | Decreased potency |
Research Findings
- Antioxidant Activity : Some studies have also assessed the antioxidant properties of this compound using assays such as DPPH and ABTS. Results indicated moderate antioxidant activity, suggesting potential protective effects against oxidative stress.
- Neuroprotective Effects : Recent investigations have explored its neuroprotective properties in models of neurodegenerative diseases like Alzheimer's disease. The compound showed promise as an acetylcholinesterase inhibitor, enhancing acetylcholine levels in synaptic clefts.
Q & A
Q. What are the recommended synthetic routes for 2-Chloropyrido[3,4-b]pyrazine, and how can reaction efficiency be optimized?
A one-pot annelation reaction using pentafluoropyridine and diamines is a foundational method for synthesizing pyridopyrazine scaffolds. Key steps include:
- Reacting pentafluoropyridine with diamines under controlled conditions to form tetrahydropyrido[3,4-b]pyrazine intermediates.
- Introducing chlorine substituents via nucleophilic aromatic substitution or post-synthetic modifications.
- Optimizing reaction temperature and solvent polarity to enhance yield (e.g., using THF or DMF for solubility) . Alternative routes involve coupling heteroaryl carbonyl derivatives with Fischer carbene complexes to generate fused intermediates, though this requires precise trapping of reactive species .
Q. How can the structural integrity and purity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns using and NMR (e.g., δ 2.62–2.78 ppm for methyl groups in analogous thienopyrazines) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., observed m/z 471.1524 for a related compound vs. calculated 471.1523) .
- Chromatography : Use silica gel column chromatography with gradients of hexanes/EtOAc (e.g., 10% EtOAc) to isolate pure fractions .
Advanced Research Questions
Q. How do substituent variations on the pyridopyrazine core influence kinase inhibitory activity?
- Substituent Effects :
- Electron-withdrawing groups (e.g., Cl) enhance binding to allosteric kinase pockets by modulating electron density. For example, chloro-substituted analogs show improved inhibition of p38 MAP kinase (IC < 1 μM) .
- Bulky alkyl chains (e.g., hexyl, decyl) improve membrane permeability but may reduce target affinity due to steric hindrance .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound derivatives?
- Dosage Optimization : In animal models, lower doses (e.g., 1–5 mg/kg) often show anti-necroptotic activity without toxicity, while higher doses (>10 mg/kg) induce off-target effects. Conduct dose-escalation studies with pharmacokinetic profiling .
- Metabolic Pathway Analysis : Use LC-MS to identify metabolites (e.g., hydroxylated or dechlorinated products) that may alter efficacy in vivo. Compare hepatic microsome stability across species to refine dosing regimens .
Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?
- In Silico Screening : Perform substructure searches in databases (e.g., SciFinder) to identify scaffolds with low off-target binding. For example, [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives exhibit selectivity for the p38 MAP kinase A-loop .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and guide functionalization (e.g., chloro vs. nitro groups) .
Key Considerations for Experimental Design
- Stability : Store this compound at 2–8°C in inert atmospheres to prevent decomposition .
- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before advancing to animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
